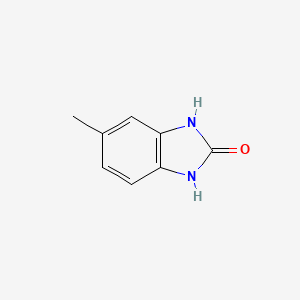

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10384. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-methyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCHXZUMFHNSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278872 | |

| Record name | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-75-9 | |

| Record name | 5-Methylbenzimidazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5400-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLBENZIMIDAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G2CJM7V6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. As a derivative of benzimidazolone, this molecule serves as a versatile scaffold for the synthesis of a wide array of compounds with diverse biological activities. Its structural features, including a fused aromatic ring, a cyclic urea moiety, and a methyl substituent, contribute to its unique physicochemical properties and potential as a pharmacophore.

This technical guide provides a comprehensive overview of the core chemical properties of this compound, offering valuable data and methodologies for researchers and professionals engaged in drug discovery and development. The document details its physical and spectral characteristics, a detailed synthesis protocol, and explores its potential mechanisms of action as an anticancer and antimicrobial agent through illustrative signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [1][2][3] |

| Molecular Weight | 148.16 g/mol | [1][3] |

| CAS Number | 5400-75-9 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 292 °C | [4] |

| Boiling Point (Predicted) | 147.7 ± 10.0 °C | [4] |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 12.26 ± 0.30 | [4] |

| Solubility | Soluble in polar organic solvents like DMSO and DMF.[2][5] Almost insoluble in water.[5] | |

| InChI Key | CTCHXZUMFHNSHM-UHFFFAOYSA-N | [3] |

Synonyms: 5-Methylbenzimidazolone, 5-Methyl-1H-benzo[d]imidazol-2(3H)-one, 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl-.[2][3]

Spectroscopic Data

The structural elucidation of this compound is critically dependent on spectroscopic analysis. Below are the characteristic spectral data for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in DMSO-d₆):

-

Aromatic Protons (H-4, H-6, H-7): Expected to appear as multiplets or distinct signals in the range of δ 6.8-7.5 ppm.

-

Methyl Protons (5-CH₃): A singlet peak is anticipated around δ 2.2-2.4 ppm.

-

Amide Protons (N-H): Two broad singlets are expected in the downfield region, typically above δ 10.0 ppm, which may be exchangeable with D₂O.

¹³C NMR (Predicted, in DMSO-d₆):

-

Carbonyl Carbon (C=O): A characteristic signal is expected in the downfield region, around δ 155-160 ppm.

-

Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 105-140 ppm. The carbon bearing the methyl group (C-5) and the carbons adjacent to the nitrogen atoms (C-3a, C-7a) will have distinct chemical shifts.

-

Methyl Carbon (5-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for this compound are expected as follows:[9][10][11]

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | N-H stretching vibrations of the amide groups. |

| 3100-3000 | Aromatic C-H stretching vibrations. |

| 2950-2850 | Aliphatic C-H stretching vibrations of the methyl group. |

| ~1700 | C=O (carbonyl) stretching vibration of the cyclic urea. |

| 1620-1450 | C=C stretching vibrations within the aromatic ring. |

| ~1265 | C-N stretching vibration. |

Experimental Protocols

Synthesis of this compound

The classical and most common method for the synthesis of this compound involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[5][9]

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Urea

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, a mixture of 4-methyl-1,2-phenylenediamine (1 mole equivalent) and urea (1.1 mole equivalents) is prepared.

-

The flask is fitted with a reflux condenser and heated to 180 °C in a heating mantle with continuous stirring.

-

The reaction mixture is maintained at this temperature for 4-6 hours, during which the evolution of ammonia gas will be observed.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

The solidified product is then triturated with hot water to remove any unreacted urea and other water-soluble impurities.

-

The crude product is collected by vacuum filtration using a Büchner funnel.

-

For purification, the crude solid is recrystallized from ethanol. The solid is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

The purified crystals of this compound are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of the benzimidazolone scaffold have shown promise as both anticancer and antimicrobial agents. While the specific mechanisms of this compound are still under investigation, plausible pathways based on the activities of related compounds are discussed below.

Anticancer Activity: DNA Topoisomerase I Inhibition

One of the proposed mechanisms for the anticancer activity of benzimidazole derivatives is the inhibition of DNA topoisomerase I (Top1).[12][13][14][15][16] Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. Inhibition of Top1 leads to the stabilization of the Top1-DNA cleavage complex, which can collide with the replication fork, resulting in DNA double-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.

Proposed signaling pathway for anticancer activity via Top1 inhibition.

Antimicrobial Activity: Quorum Sensing Inhibition

Another promising area of activity for this class of compounds is the inhibition of bacterial quorum sensing (QS).[1][17][18][19][20] QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, regulating processes like virulence factor production and biofilm formation. By interfering with QS signaling, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the development of antibiotic resistance.

General mechanism of antimicrobial activity via quorum sensing inhibition.

Conclusion

This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. Its chemical properties, including a stable core structure and amenable sites for functionalization, make it an attractive starting point for the development of compounds with potential anticancer and antimicrobial activities. This technical guide has provided a consolidated resource of its key chemical and physical data, a detailed synthetic protocol, and an overview of its potential biological mechanisms of action. Further research into the specific structure-activity relationships and elucidation of the precise molecular targets of its derivatives will undoubtedly pave the way for the development of new and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 5-Methylbenzimidazolone | C8H8N2O | CID 223134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-METHYL-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | 5400-75-9 [chemicalbook.com]

- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ejournal.upi.edu [ejournal.upi.edu]

- 11. researchgate.net [researchgate.net]

- 12. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. news-medical.net [news-medical.net]

- 15. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the In Vitro Biological Activity of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential in vitro biological activities of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. While extensive research has been conducted on the broader benzimidazole class of compounds, specific data on this particular methylated derivative remains limited. This document collates the available information, focusing on its potential as an antimicrobial, anti-quorum sensing, and anticancer agent, drawing necessary context from studies on its close derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation into the therapeutic potential of this molecule.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4][5] The compound this compound, a methylated derivative of the benzimidazolone core, has been identified as a molecule of interest. However, its specific in vitro biological profile is not extensively documented. This guide aims to consolidate the existing, albeit sparse, data on this compound and to extrapolate its potential activities based on studies of structurally related compounds. The primary activities explored herein are its antimicrobial and anti-quorum sensing effects, its potential as an anticancer agent through mechanisms like DNA topoisomerase inhibition, and its role in activating chloride secretion.

Antimicrobial and Antifungal Activity

Quantitative Data on Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of potent N-acylated derivatives against various bacterial strains and the EC50 value against a fungal species.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of N-Acylated Derivatives against Bacteria [2]

| Compound | Bacillus cereus (µg/mL) | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |

| Analogue 5-07 (Pentanoic acid derivative) | 12.5 | 12.5 | 25 | 50 | 50 |

| Analogue 5-19 (4-Chloro-benzoic acid derivative) | 25 | 50 | 50 | 100 | 100 |

Table 2: Antifungal Activity of an N-Acylated Derivative [2]

| Compound | Target Organism | EC50 (µg/mL) |

| Analogue 5-12 (4-Chlorophenoxy acetic acid derivative) | Botrytis cinerea | 10.68 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds was likely determined using a broth microdilution method, a standard procedure for assessing antimicrobial activity.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. A single colony is then used to inoculate a broth medium, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using broth medium to achieve a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-Quorum Sensing Activity

A significant finding is the identification of this compound (designated as U77 in a study) as an inhibitor of quorum sensing (QS) in Pseudomonas aeruginosa PA01.[6] The study demonstrated that this compound could inhibit the production of virulence factors such as elastase and pyocyanin, as well as swarming motility, all of which are regulated by QS.[6]

Experimental Protocol: Anti-Quorum Sensing Assay using Biomonitor Strains

The anti-QS activity of this compound was likely evaluated using biomonitor strains, such as Chromobacterium violaceum, which produce a visible pigment in response to QS signals.

-

Preparation of Biomonitor Strain: A lawn of the biomonitor strain (e.g., Chromobacterium violaceum CV026) is prepared on an agar plate. This strain produces the purple pigment violacein only in the presence of N-acyl homoserine lactone (AHL) signaling molecules.

-

Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the agar lawn.

-

Application of AHL: A source of AHL is provided to induce pigment production. This can be done by placing a disc with synthetic AHL or by co-inoculating a strain that produces AHLs.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Observation of Inhibition: Anti-QS activity is indicated by a zone of colorless bacterial growth around the disc containing the test compound, where violacein production is inhibited.

Anticancer Activity and DNA Topoisomerase Inhibition

The benzimidazole scaffold is a well-known pharmacophore in the design of anticancer agents.[4] While there is no direct data on the anticancer activity of this compound, its derivatives have shown cytotoxic effects against various cancer cell lines.[3][7] One of the proposed mechanisms for the anticancer activity of benzimidazoles is the inhibition of DNA topoisomerases.[1][8][9][10]

Proposed Mechanism: DNA Topoisomerase I Inhibition

DNA topoisomerase I is an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[9] Benzimidazole derivatives have been shown to act as topoisomerase I poisons.[8][9][10] They are thought to stabilize the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells.

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

The inhibitory effect on topoisomerase I can be assessed using a plasmid DNA relaxation assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, human DNA topoisomerase I, and the assay buffer.

-

Addition of Test Compound: this compound at various concentrations is added to the reaction mixture. A known topoisomerase I inhibitor (e.g., camptothecin) is used as a positive control.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Termination of Reaction: The reaction is stopped by adding a stop solution containing a proteinase and a DNA loading dye.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and separated by electrophoresis.

-

Analysis: The gel is stained with a DNA stain (e.g., ethidium bromide) and visualized under UV light. Inhibition of the enzyme is observed as the persistence of the supercoiled DNA form, as the relaxed form migrates slower in the gel.

Activation of Chloride Secretion

Benzimidazolone derivatives have been investigated as activators of chloride secretion, which has therapeutic potential for conditions like cystic fibrosis and chronic obstructive pulmonary disease.[11] While the parent compound's activity is not detailed, structure-activity relationship studies on related compounds suggest that substitutions at the 5- and 6-positions can enhance potency.[11]

Experimental Protocol: Short-Circuit Current Measurement

The activation of chloride secretion can be measured in epithelial cell monolayers (e.g., T84 cells) grown on permeable supports using an Ussing chamber.

-

Cell Culture: T84 cells are cultured on permeable supports until a confluent monolayer with high electrical resistance is formed.

-

Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the current required to do so, the short-circuit current (Isc), is measured. An increase in Isc reflects a net ion transport, primarily chloride secretion in this context.

-

Application of Compound: After a stable baseline Isc is established, this compound is added to the basolateral side, and the change in Isc is recorded.

-

Pharmacological Characterization: The mechanism of action can be further investigated by using specific ion channel blockers.

Conclusion and Future Perspectives

This compound is a compound with potential for a range of biological activities, as suggested by its structural similarity to other biologically active benzimidazoles and preliminary screening results. The most direct evidence for its activity is in the inhibition of quorum sensing in P. aeruginosa. While quantitative data on its antimicrobial and anticancer effects are lacking for the parent compound, studies on its derivatives are promising and suggest that further investigation is warranted.

Future research should focus on:

-

Systematic in vitro screening: A comprehensive evaluation of the antimicrobial, antifungal, and anticancer activities of this compound is needed to obtain quantitative data such as MIC and IC50 values.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a therapeutic agent.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of a focused library of derivatives will help in identifying compounds with improved potency and selectivity.

This technical guide provides a summary of the current understanding of the in vitro biological activity of this compound and serves as a call for further, more detailed investigations into this promising scaffold.

References

- 1. This compound | 5400-75-9 | Benchchem [benchchem.com]

- 2. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazolone activators of chloride secretion: potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one and its derivatives. The benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The addition of a methyl group can significantly influence the physicochemical properties and biological activity of these molecules, making the 5-methyl analog a key target for drug discovery programs.

Core Synthesis and Derivatization Strategies

The foundational this compound core is most classically synthesized through the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[1][2] This method is well-established and provides a straightforward route to the core structure. More contemporary approaches utilize alternative carbonylating agents like 1,1'-carbonyldiimidazole (CDI) for the cyclization step.[2]

The versatile scaffold of this compound, with its reactive secondary amine functionalities and an activated aromatic ring, allows for a wide range of chemical modifications. Key functionalization strategies include electrophilic substitution on the aromatic ring and nucleophilic reactions at the nitrogen atoms, enabling the synthesis of a diverse library of analogs.

A significant derivatization strategy involves the nitration of the benzimidazolone core. For instance, the synthesis of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO) is achieved through a one-step nitration reaction using potassium nitrate in concentrated sulfuric acid.[1] This highlights the potential for creating high-energy materials or introducing functional groups for further chemical elaboration.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and one of its key derivatives.

Table 1: Synthesis of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Reagents | KNO₃, H₂SO₄ (98%) | [1] |

| Yield | 89.7% | [1] |

| Melting Point | 285-287 °C (decomposition) | [1] |

Table 2: Spectroscopic Data for 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| UV-Vis (in DMSO) | λmax = 228, 307, 400 nm | [1] |

| Mass Spectrometry (LC-MS) | Molecular Ion [M-H]⁻ = 282 | [1] |

| ¹³C NMR (typical for similar derivatives) | Carbonyl Carbon (C=O) ~ 155.53 ppm | [2] |

| IR (typical for similar derivatives) | C=O Stretch: 1700-1750 cm⁻¹; C-N Stretch: ~1265 cm⁻¹ | [2] |

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of this compound

This protocol is based on the established method of cyclocondensation.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Urea

-

Heating apparatus with temperature control

Procedure:

-

A mixture of 4-methyl-1,2-phenylenediamine and urea is heated to 180 °C.[1]

-

The reaction is monitored for completion (e.g., by TLC).

-

Upon completion, the reaction mixture is cooled and the solid product is purified, typically by recrystallization, to yield this compound.

Protocol 2: Synthesis of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO)

This protocol details the one-step nitration of the core molecule.[1]

Materials:

-

This compound (14.82 g, 0.1 mol)

-

Potassium nitrate (KNO₃) (33.3 g, 0.33 mol)

-

Concentrated sulfuric acid (H₂SO₄) (98%, 100 mL)

-

Ice-water bath

-

Heating mantle

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice-water bath to 5 °C, slowly add potassium nitrate (33.3 g) in small portions to 100 mL of concentrated sulfuric acid (98%) to create a homogenous nitration mixture.[1]

-

Carefully add this compound (14.82 g) in small portions to the nitration mixture, ensuring the temperature is maintained. Continue addition until the reaction mixture becomes a clear light yellow.[1]

-

Gradually raise the reaction temperature to approximately 60 °C and maintain for 2 hours.[1]

-

Finally, heat the mixture to 90 °C for 4 hours.[1]

-

After cooling, the reaction mixture is worked up by pouring it into water, followed by filtration and washing of the precipitate to obtain the crude product.

-

The crude product is then dried to a constant weight. The resulting product is 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one.

Signaling Pathways and Experimental Workflows

DNA Topoisomerase I Inhibition Pathway

Certain bis-benzimidazole derivatives, including those with methyl substitutions, have been shown to interfere with the activity of mammalian DNA topoisomerase I.[3] This enzyme plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA. Inhibition of this enzyme leads to DNA damage and ultimately apoptosis in cancer cells.

Caption: DNA Topoisomerase I inhibition by benzimidazole derivatives.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

This compound has been identified as an inhibitor of quorum sensing in Gram-negative bacteria like Pseudomonas aeruginosa.[4] It interferes with the signaling pathway that regulates the expression of virulence factors, thereby reducing the pathogenicity of the bacteria. Specifically, benzamide-benzimidazole compounds can inhibit the MvfR (PqsR) quorum-sensing regulator.

Caption: Quorum sensing inhibition by this compound.

General Experimental Workflow: Synthesis to Biological Evaluation

The development of novel this compound derivatives typically follows a structured workflow from initial synthesis to biological testing. A modern approach may incorporate flow chemistry for efficient synthesis and optimization.

Caption: Experimental workflow for synthesis and evaluation.

References

- 1. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 5400-75-9 | Benchchem [benchchem.com]

- 3. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No: 5400-75-9), a key heterocyclic scaffold in medicinal chemistry. This document details experimental protocols for its synthesis and spectroscopic characterization, and presents a visual representation of its synthetic pathway and a key functionalization reaction.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. The expected chemical shifts for this compound are based on data from its derivatives, such as 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one, and other substituted benzimidazolones.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Multiplicity | Expected Chemical Shift (δ) ppm | Notes |

| -CH₃ | Singlet | ~2.3 - 2.5 | |

| Ar-H | Multiplet | ~6.8 - 7.2 | Aromatic protons on the benzene ring. |

| N-H | Broad Singlet | ~10.0 - 12.5 | Chemical shift can be highly variable depending on solvent and concentration. May exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (δ) ppm | Notes |

| -CH₃ | ~20 - 22 | |

| Ar-C | ~108 - 135 | Four signals expected for the aromatic carbons. |

| C=O | ~155 - 158 | The carbonyl carbon of the imidazolone ring typically resonates at a downfield chemical shift. A similar derivative shows a resonance around 155.53 ppm.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The characteristic absorption bands for benzimidazolone derivatives are well-established.[1]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H | Stretching | 3100 - 3400 | Strong, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O | Stretching | 1700 - 1750 | Strong |

| C=C (aromatic) | Stretching | 1500 - 1600 | Medium |

| C-N | Stretching | ~1265 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 148.16 g/mol .

Table 4: Mass Spectrometry Data

| m/z | Interpretation | Relative Abundance |

| 148 | Molecular Ion [M]⁺ | High |

| 147 | [M-H]⁺ | High |

| 119 | [M-CO-H]⁺ or [M-CHO]⁺ | High |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Cyclocondensation

The most common and established method for synthesizing this compound is through the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[2]

Materials and Equipment:

-

4-methyl-1,2-phenylenediamine

-

Urea

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

Combine equimolar amounts of 4-methyl-1,2-phenylenediamine and urea in a round-bottom flask.

-

Heat the mixture to 180 °C with stirring.

-

Maintain the temperature and continue stirring for 2-3 hours, during which ammonia gas will be evolved. The reaction can be monitored by thin-layer chromatography.

-

Allow the reaction mixture to cool to room temperature.

-

The resulting solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dry, purified product with anhydrous potassium bromide. Press the mixture into a thin, transparent disk using a hydraulic press.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a GC-MS system or Electrospray Ionization (ESI) for an LC-MS system.

-

Instrumentation: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum, showing the relative abundance of each ion.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the synthetic pathway and a potential functionalization workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Aza-Michael addition workflow for functionalization.

References

An In-depth Technical Guide on the Crystallography and Biological Significance of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

This technical guide provides a comprehensive overview of the crystallographic properties, synthesis, and biological activities of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting key data in a structured and accessible format.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazolone class of molecules. The benzimidazolone scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1] The addition of a methyl group at the 5-position can influence the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can modulate its biological activity.[2] This guide will delve into the available crystallographic data, detail relevant experimental procedures, and explore the compound's known biological functions.

Crystallography

| Parameter | Value |

| Empirical Formula | C8H5N5O7 |

| Formula Weight | 283.17 |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 4.8952(5) |

| b (Å) | 16.1900(2) |

| c (Å) | 17.0200(6) |

| α (°) | 90 |

| β (°) | 90.0000(12) |

| γ (°) | 90 |

| Volume (ų) | 2023.12(16) |

| Z | 2 |

| Temperature (K) | 193(2) |

| Wavelength (Å) | 0.71073 |

| Density (calculated) (g/cm³) | 1.82 |

Data sourced from a study on novel 1,3-Dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives.[2]

Experimental Protocols

The classical and most established method for synthesizing the title compound is through the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[2][3]

Procedure:

-

A mixture of 4-methyl-1,2-phenylenediamine and urea is heated at 180 °C.[2]

-

The reaction proceeds via a cyclocondensation mechanism, forming the fused bicyclic system of this compound.

-

The resulting product can be purified by recrystallization.

This derivative is synthesized from this compound via a one-step nitration reaction.[2]

Procedure:

-

A nitration mixture is prepared by adding 33.3 g (0.33 mol) of KNO3 in small portions to 100 mL of concentrated H2SO4 (98%) with stirring and cooling in an ice-water bath (5 °C).[2]

-

To this homogenous mixture, 14.82 g (0.1 mol) of this compound is added carefully in small portions until the reaction mixture becomes a clear light yellow.[2]

-

The reaction temperature is gradually raised to about 60 °C for 2 hours.[2]

-

Finally, the mixture is heated to 90 °C for 4 hours.[2]

-

The resulting orange-red microcrystalline supernatant is filtered using a sintered glass filter.[2]

-

The product is washed with 50% H2SO4, followed by several washes with distilled H2O, and then dried at 100 °C to a constant weight.[2]

Single crystals suitable for X-ray diffraction can be obtained through the following procedure.[2]

Procedure:

-

The synthesized 5-Me-TriNBO is dissolved in nitromethane.[2]

-

The solution is allowed to stand for a prolonged period in a freezer at +4 °C.[2]

-

Red plate-like crystals of 5-Me-TriNBO will form over time.[2]

Biological Activities and Signaling Pathways

Benzimidazolone derivatives are known to exhibit a variety of biological activities. This compound and its analogues have shown potential as anticancer and antimicrobial agents, and as activators of chloride secretion.[2][3]

Derivatives of benzimidazolone have been identified as activators of chloride secretion, which is a crucial process for maintaining cellular ion balance. This activity suggests potential therapeutic applications in conditions like cystic fibrosis.[3][4] The mechanism involves the activation of hIK1 K+ channels, which leads to the activation of an apical membrane Cl- conductance.[4]

The benzimidazole core is a key structural feature in many anticancer agents.[3] One of the proposed mechanisms of action for their anticancer effect is the inhibition of DNA topoisomerase I.[3] These compounds are thought to stabilize the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[3] This leads to an accumulation of single-strand breaks, triggering cell cycle arrest and apoptosis.[3]

Experimental Workflow: Synthesis and Crystallization

The following diagram illustrates the workflow for the synthesis of this compound and its subsequent conversion to and crystallization of 5-Me-TriNBO.

Conclusion

This compound is a molecule of interest with a foundation in the biologically significant benzimidazolone scaffold. While its own crystallographic structure is not publicly documented, the analysis of its nitrated derivative provides crucial structural information. The established synthetic routes are straightforward, and the compound serves as a versatile precursor for derivatives with potent biological activities, including potential anticancer and chloride-secretion-activating properties. Further research into the specific mechanisms of action and the structure-activity relationships of this compound and its analogues is warranted to fully explore their therapeutic potential.

References

- 1. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 5400-75-9 | Benchchem [benchchem.com]

- 4. Benzimidazolone activators of chloride secretion: potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Overview

Disclaimer: This document provides a summary of the available toxicological information for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. It is important to note that there is a significant lack of in-depth toxicological studies specifically for this compound. The information presented herein is largely based on data from its parent compound, 1,3-dihydro-2H-benzimidazol-2-one, and should be interpreted with caution. Further experimental validation is required for a comprehensive safety assessment.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research.[1][2] A thorough understanding of its toxicological profile is essential for safe handling and development. This guide summarizes the current state of knowledge regarding the toxicology of this compound and its parent analogue, 1,3-dihydro-2H-benzimidazol-2-one.

Hazard Classification of this compound

Based on available safety data sheets and chemical databases, this compound is classified with the following hazards:

-

Acute Oral Toxicity: Category 4, Harmful if swallowed.[3]

-

Irritant: May cause irritation to the skin, eyes, and respiratory system.[3]

Currently, no quantitative data such as LD50 (Lethal Dose, 50%) values for acute toxicity, or detailed studies on genotoxicity, mutagenicity, carcinogenicity, and chronic toxicity are available for this compound.

Toxicological Data for 1,3-dihydro-2H-benzimidazol-2-one (Parent Compound)

In the absence of specific data for the 5-methyl derivative, the toxicological profile of the parent compound, 1,3-dihydro-2H-benzimidazol-2-one (CAS 615-16-7), can provide some initial insights.

Quantitative Toxicological Data

| Study Type | Test System | Route | Endpoint | Value | Reference |

| Acute Toxicity | Mouse | Subcutaneous | LD50 | 620 mg/kg | [4] |

| Acute Oral Toxicity (Rat) | Rat | Oral | LD50 | >1,500mg/kg | [5] |

Summary of Health Effects

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Experimental Protocols (Generic Examples)

Detailed experimental protocols for the cited studies on 1,3-dihydro-2H-benzimidazol-2-one are not publicly available. Therefore, generic protocols based on OECD guidelines are provided below as examples of how such studies are typically conducted.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dosing: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Test Substance Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal. The patch is then covered with a gauze dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Visualization of Toxicological Assessment Workflow

As no specific signaling pathways have been identified for this compound, the following diagram illustrates a general workflow for toxicological assessment.

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Conclusion and Future Perspectives

The available data on the toxicology of this compound is very limited, primarily consisting of qualitative hazard classifications. While information on the parent compound, 1,3-dihydro-2H-benzimidazol-2-one, provides some initial guidance, it is not a substitute for specific studies on the 5-methyl derivative. There is a clear need for comprehensive toxicological evaluation, including in vitro and in vivo studies, to establish a robust safety profile for this compound. Future research should focus on determining key toxicological endpoints such as acute toxicity (LD50), genotoxicity, repeated dose toxicity, and reproductive toxicity to enable a thorough risk assessment.

References

- 1. CAS 5400-75-9 | 5-Methyl-1,3-dihydro-benzimidazol-2-one - Synblock [synblock.com]

- 2. This compound | 5400-75-9 | Benchchem [benchchem.com]

- 3. 5-Methylbenzimidazolone | C8H8N2O | CID 223134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxybenzimidazole | 615-16-7 [chemicalbook.com]

- 5. biofuranchem.com [biofuranchem.com]

- 6. fishersci.com [fishersci.com]

In-depth Technical Guide on the In Vivo Bioavailability of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the in vivo bioavailability of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Despite its relevance as a chemical scaffold in medicinal chemistry, no dedicated studies reporting its pharmacokinetic profile, including key parameters such as oral bioavailability, plasma concentration-time profiles (AUC, Cmax, Tmax), or detailed absorption, distribution, metabolism, and excretion (ADME) data in any living organism, were identified in publicly accessible scientific databases.

This technical guide, therefore, aims to provide a foundational understanding of the parent benzimidazole scaffold and related derivatives, which may offer insights into the potential pharmacokinetic properties of this compound. Furthermore, it will outline the general experimental protocols that would be necessary to determine its in vivo bioavailability, serving as a roadmap for future research in this area.

The Benzimidazole Scaffold: Physicochemical Properties and Pharmacokinetic Considerations

The benzimidazole ring system is a common structural motif in a variety of biologically active compounds. The addition of a methyl group to the benzimidazole core, as in this compound, can significantly influence its physicochemical properties.[1] These properties, in turn, are critical determinants of a compound's pharmacokinetic behavior.

Key Physicochemical Properties Influencing Bioavailability:

| Property | Influence on Bioavailability |

| Solubility | Poor aqueous solubility can limit dissolution in the gastrointestinal tract, thereby reducing absorption. The effect of solubilization has been shown to increase the oral bioavailability of other benzimidazole carbamate drugs.[2] |

| Lipophilicity (LogP) | An optimal lipophilicity is required for passive diffusion across biological membranes. Both excessively high and low lipophilicity can hinder absorption. |

| Metabolic Stability | The methyl group can be a site for metabolic transformation (e.g., hydroxylation) by cytochrome P450 enzymes, potentially leading to rapid first-pass metabolism and reduced oral bioavailability. |

While specific data for this compound is unavailable, studies on other benzimidazole derivatives, such as methyl-2-benzimidazolecarbamate (FB642), have shown variable oral absorption in preclinical models, suggesting that absorption may be a complex and potentially saturable process for this class of compounds.[3]

Proposed Experimental Protocols for Determining In Vivo Bioavailability

To address the current knowledge gap, the following experimental workflow is proposed for a comprehensive investigation of the in vivo bioavailability of this compound.

Animal Model Selection

A rodent model, such as Sprague-Dawley rats or BALB/c mice, is commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

Drug Formulation and Administration

The compound should be formulated in a suitable vehicle to ensure its solubility and stability. For oral administration, a solution or suspension in a vehicle such as 0.5% carboxymethylcellulose is common. For intravenous administration, a solubilizing agent like DMSO or a cyclodextrin may be necessary.

Experimental Design

A typical study design would involve two groups of animals:

-

Intravenous (IV) Group: Receives a single bolus injection of the compound to determine the 100% bioavailable dose.

-

Oral (PO) Group: Receives a single dose of the compound via oral gavage.

Sample Collection

Blood samples would be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing from a suitable blood vessel (e.g., tail vein or jugular vein). Plasma is then separated by centrifugation.

Bioanalytical Method

A sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), needs to be developed and validated to quantify the concentration of this compound in plasma samples.

Pharmacokinetic Data Analysis

The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters.

Table of Key Pharmacokinetic Parameters:

| Parameter | Description | Calculation from Data |

| AUC (Area Under the Curve) | Total drug exposure over time. | Calculated from the plasma concentration-time plot. |

| Cmax | Maximum observed plasma concentration. | Directly observed from the plasma concentration-time data. |

| Tmax | Time to reach Cmax. | Directly observed from the plasma concentration-time data. |

| t1/2 (Half-life) | Time taken for the plasma concentration to reduce by half. | Calculated from the terminal elimination phase of the concentration-time plot. |

| F% (Absolute Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation. | (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100 |

Visualizing the Proposed Experimental Workflow

The following diagram illustrates the logical flow of the proposed experimental protocol for determining the in vivo bioavailability of this compound.

Caption: Proposed experimental workflow for bioavailability determination.

Potential Signaling Pathways

While the direct molecular targets and signaling pathways modulated by this compound are not yet elucidated, the broader benzimidazole class of compounds is known to interact with various biological targets. Future research could explore its potential effects on pathways commonly associated with other benzimidazole derivatives, such as microtubule polymerization or kinase signaling.

The diagram below represents a generic kinase signaling pathway that could be investigated.

Caption: Hypothetical kinase signaling pathway for investigation.

Conclusion and Future Directions

References

- 1. This compound | 5400-75-9 | Benchchem [benchchem.com]

- 2. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical antitumor activity and pharmacokinetics of methyl-2-benzimidazolecarbamate (FB642) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one in Common Laboratory Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one in various common laboratory solvents. The information is targeted towards researchers, scientists, and professionals in drug development. This document compiles available qualitative solubility data and presents a standard experimental protocol for solubility determination.

Core Topic: Solubility of this compound

This compound is a heterocyclic organic compound.[1][2][3][4] The introduction of a methyl group to the benzimidazole scaffold can alter the molecule's physicochemical properties, such as solubility and lipophilicity.[5]

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound and Structurally Related Analogs

| Solvent | Compound | Solubility | Citation |

| Polar Organic Solvents | This compound | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) | Well Soluble | [6] |

| N,N-Dimethylformamide (DMF) | 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) | Well Soluble | [6] |

| 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | Very Soluble | [7] | |

| Methanol | 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) | Well Soluble | [6] |

| 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | Soluble | [7] | |

| Methyl Acetate | 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) | Well Soluble | [6] |

| Nitromethane | 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) | Well Soluble | [6] |

| Nitrobenzene | 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) | Well Soluble | [6] |

| Glacial Acetic Acid | 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | Sparingly Soluble | [7] |

| Chloroform | 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | Very Slightly Soluble | [7] |

| Water | 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)* | Almost Insoluble | [6] |

| 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | Practically Insoluble | [7] |

*Note: The physicochemical properties, including solubility, of this compound are reported to be "almost similar" to 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO).[6]

Based on the available information, this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol. Its solubility in water is anticipated to be very low.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[8][9][10] This method measures the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the maximum concentration of a solid compound that can be dissolved in a solvent at equilibrium.

Materials:

-

Test compound (solid form)

-

Selected solvent(s)

-

Sealed vials or flasks

-

Thermostated shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, filter plates)

-

Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC-UV, LC-MS)

Procedure:

-

Preparation:

-

Equilibration:

-

Phase Separation:

-

Sample Analysis:

-

An aliquot of the clear supernatant is carefully removed.

-

The supernatant is then filtered to remove any remaining solid particles.[8]

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method such as UV-Vis spectrophotometry, HPLC-UV, or LC-MS.[8][9] This requires the prior establishment of a calibration curve with known concentrations of the compound.

-

-

Data Reporting:

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. CAS 5400-75-9 | 5-Methyl-1,3-dihydro-benzimidazol-2-one - Synblock [synblock.com]

- 3. 5-METHYL-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | 5400-75-9 [chemicalbook.com]

- 4. 5-Methylbenzimidazolone | C8H8N2O | CID 223134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5400-75-9 | Benchchem [benchchem.com]

- 6. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. enamine.net [enamine.net]

- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Potential Therapeutic Targets of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its structural similarity to endogenous purines and its versatile biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, focusing on its anticancer and antimicrobial properties. The primary molecular targets identified are mammalian DNA topoisomerase I and the bacterial quorum sensing (QS) system. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and drug development efforts in this area.

Introduction

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The methylation of the benzimidazole ring, as seen in this compound, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity.[1] Emerging research suggests that this compound and its analogs possess promising anticancer and antimicrobial activities, making them attractive candidates for further investigation.[1]

Anticancer Activity: Targeting DNA Topoisomerase I

Signaling Pathway

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This assay is designed to assess the inhibitory effect of a test compound on the activity of DNA topoisomerase I, which relaxes supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 100 µg/mL BSA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile deionized water

-

5x Stop Buffer/Loading Dye (e.g., 2.5% SDS, 25% Ficoll-400, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol)

-

Agarose

-

1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

-

Varying concentrations of the test compound (e.g., from a serial dilution)

-

Add sterile deionized water to a final volume of 19 µL.

-

-

Enzyme Addition: Add 1 µL of human Topoisomerase I (e.g., 1-2 units) to initiate the reaction. Include a positive control (no compound) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel prepared in 1x TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the different DNA topoisomers (supercoiled and relaxed) are adequately separated.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. Quantify the band intensities to determine the IC50 value of the compound.

Antimicrobial Activity: Targeting Quorum Sensing

This compound has been identified as an inhibitor of quorum sensing (QS) in Gram-negative bacteria, such as Pseudomonas aeruginosa.[1] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence factors and biofilm formation. Inhibition of QS represents a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics.

Signaling Pathway

Quantitative Data: Antimicrobial Activity of Derivatives

While quantitative data for the parent compound is limited, studies on N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone have demonstrated significant antibacterial activity. The Minimum Inhibitory Concentrations (MICs) for two potent derivatives are summarized below.

| Compound | Bacillus cereus (µg/mL) | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |

| Analogue 5-07 (Pentanoic acid derivative) | 25.0 | 12.5 | 50.0 | 50.0 | 100.0 |

| Analogue 5-19 (4-chloro-benzoic acid derivative) | 6.25 | 12.5 | 12.5 | 50.0 | 100.0 |

Data sourced from a study on N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone.

Experimental Protocols: Quorum Sensing Inhibition Assays

This assay measures the activity of elastase, a key virulence factor in P. aeruginosa that is regulated by QS.

Materials:

-

P. aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth

-

Test compound

-

Elastin-Congo Red (ECR)

-

Tris-HCl buffer (e.g., 100 mM, pH 7.2)

-

Spectrophotometer

Procedure:

-

Bacterial Culture: Grow P. aeruginosa in LB broth overnight.

-

Treatment: Inoculate fresh LB broth containing sub-inhibitory concentrations of the test compound with the overnight culture. Include a control culture without the compound. Incubate at 37°C with shaking for 18-24 hours.

-

Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells. Collect the supernatant, which contains the secreted elastase.

-

Enzyme Reaction: Add the supernatant to a solution of Elastin-Congo Red in Tris-HCl buffer.

-

Incubation: Incubate the mixture at 37°C for several hours (e.g., 3-6 hours).

-

Measurement: Stop the reaction and centrifuge to pellet the remaining insoluble ECR. Measure the absorbance of the supernatant at 495 nm. A decrease in absorbance in the presence of the test compound indicates inhibition of elastase production or activity.

This protocol quantifies the production of pyocyanin, a blue-green pigment and virulence factor of P. aeruginosa.

Materials:

-

P. aeruginosa strain

-

LB broth

-

Test compound

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

Procedure:

-

Culture and Treatment: Grow P. aeruginosa in LB broth with and without the test compound as described for the elastase assay.

-

Extraction: Centrifuge the cultures and collect the supernatant. Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing.

-

Phase Separation: Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform layer.

-

Acidification: Transfer the chloroform layer to a new tube and add 0.2 M HCl. Vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink).

-

Quantification: Measure the absorbance of the upper aqueous phase at 520 nm. A reduction in absorbance in the treated samples compared to the control indicates inhibition of pyocyanin production.

This assay assesses the effect of the compound on the collective, flagella-driven movement of bacteria across a semi-solid surface, a behavior often regulated by QS.

Materials:

-

P. aeruginosa strain

-

Swarm agar plates (e.g., nutrient broth with 0.5% agar) containing the test compound at sub-inhibitory concentrations.

-

Sterile toothpicks or inoculation loops.

-

Incubator

Procedure:

-

Inoculation: Using a sterile toothpick, gently touch a single colony of P. aeruginosa and then touch the center of a swarm agar plate.

-

Incubation: Incubate the plates upright at 37°C for 16-24 hours.

-

Observation: Observe and measure the diameter of the swarm zone. A smaller swarm diameter in the presence of the test compound compared to the control indicates inhibition of swarming motility.

Other Potential Therapeutic Targets

The benzimidazole scaffold is known to interact with a variety of other biological targets. While less explored for this compound itself, its derivatives have shown potential as kinase inhibitors . Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. Further investigation is warranted to explore the kinase inhibitory potential of this specific compound and its analogs.

Conclusion and Future Perspectives

This compound presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated potential to inhibit DNA topoisomerase I and bacterial quorum sensing highlights its dual utility in oncology and infectious disease. However, a significant research gap exists in the quantitative characterization of the parent compound's activity. Future research should focus on:

-

Determining the IC50 values of this compound against a panel of cancer cell lines and for DNA topoisomerase I inhibition.

-

Quantifying its anti-quorum sensing activity by measuring the inhibition of virulence factor production in P. aeruginosa and other relevant pathogens.

-

Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of derivatives.

-

Exploring its potential as a kinase inhibitor through comprehensive screening and mechanistic studies.

Addressing these research questions will be crucial in fully elucidating the therapeutic potential of this compound and advancing its development as a clinical candidate.

References

comprehensive literature review on 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

An In-depth Technical Guide to 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry. Its core benzimidazolone structure serves as a "privileged scaffold" due to its presence in a wide array of biologically active molecules.[1] This technical guide provides a comprehensive review of the compound, covering its physicochemical properties, established synthetic routes, spectroscopic characterization, and known biological activities. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and graphical representations of synthetic and functional pathways to facilitate further research and application.

Physicochemical and Structural Properties

This compound is typically a white to off-white solid soluble in polar organic solvents.[2] The introduction of the methyl group to the benzimidazole scaffold significantly influences its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can modulate its biological profile.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5400-75-9 | [3][4] |

| Molecular Formula | C₈H₈N₂O | [4] |

| Molecular Weight | 148.16 g/mol | [3][4] |

| IUPAC Name | 5-methyl-1,3-dihydrobenzimidazol-2-one | [4] |

| Melting Point | 292 °C | [5] |

| Boiling Point | 147.7±10.0 °C (Predicted) | [5] |

| Density | 1.201±0.06 g/cm³ (Predicted) | [5] |

| pKa | 12.26±0.30 (Predicted) | [5] |

| InChI Key | CTCHXZUMFHNSHM-UHFFFAOYSA-N | [3] |

Synthesis and Derivatization

The benzimidazol-2-one core is a versatile building block in organic synthesis.[3] Its structure, featuring two reactive secondary amines and an activated aromatic ring, allows for a wide range of chemical modifications.[3]

Core Synthesis

The most established method for synthesizing the compound is the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[3][6] This reaction forms the cyclic urea fused to the benzene ring.[3]

Experimental Protocol: Synthesis of this compound

-

Reactants: 4-methyl-1,2-phenylenediamine and urea.[6]

-

Procedure: A mixture of 4-methyl-1,2-phenylenediamine and urea is heated. A published method specifies heating the mixture to 180 °C.[6]

-

Mechanism: The reaction proceeds via a cyclocondensation mechanism, where the amine groups of the phenylenediamine react with the carbonyl group of urea, eliminating ammonia and forming the stable, fused bicyclic system.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Derivatization: Nitration

A key derivatization of this compound is nitration, which is used to synthesize energetic materials. The methyl group on the aromatic ring influences the properties of these derivatives. For example, its nitrated analog, 5-Me-TriNBO, has a higher synthesis yield but lower thermal stability compared to the non-methylated version (TriNBO).[3]

Experimental Protocol: Synthesis of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO) [6]

-

Reactants: this compound (14.82 g, 0.1 mol), potassium nitrate (KNO₃, 33.3 g, 0.33 mol), and concentrated sulfuric acid (H₂SO₄ 98%, 100 mL).[6]

-

Procedure:

-

Prepare the nitration mixture by adding KNO₃ in small portions to 100 mL of concentrated H₂SO₄ with stirring in an ice-water bath at 5 °C.[6]

-

Once a homogenous mixture is obtained, carefully add 14.82 g of this compound in small portions.[6]

-

After the addition is complete, the reaction mixture is slowly warmed to 60 °C over one hour.[6]

-

The resulting orange-red microcrystalline supernatant is filtered.[6]

-

The product is washed with 50% H₂SO₄, followed by several washes with distilled water.[6]

-

The final product is dried at 100 °C to a constant weight.[6]

-

-

Yield: 25.4 g (89.7%).[6]